molecular formula C11H18O2 B1618233 Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate CAS No. 52366-88-8

Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate

Cat. No.: B1618233
CAS No.: 52366-88-8
M. Wt: 182.26 g/mol
InChI Key: IWVNGOKOJNZZKX-UHFFFAOYSA-N
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Description

Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C11H16O2. It is also known as methyl perillate. This compound is characterized by a cyclohexane ring substituted with a prop-1-en-2-yl group and a carboxylate ester group. It is commonly used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate typically involves the esterification of 4-methylcyclohexane-1-carboxylic acid with prop-1-en-2-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases efficiency and reduces production costs .

Chemical Reactions Analysis

Types of Reactions

Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to antiproliferative effects in cancer cells . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate can be compared with similar compounds such as:

Properties

CAS No.

52366-88-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(4-methylcyclohexyl) 2-methylprop-2-enoate

InChI

InChI=1S/C11H18O2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h9-10H,1,4-7H2,2-3H3

InChI Key

IWVNGOKOJNZZKX-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C(=O)OC(=C)C

Canonical SMILES

CC1CCC(CC1)OC(=O)C(=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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